(5-Ethyl-1,3,4-thiadiazol-2-yl)methanol

説明

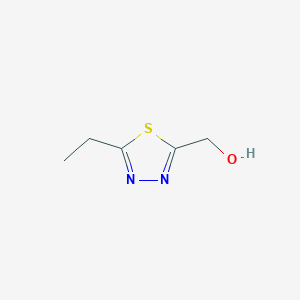

Structure

2D Structure

特性

IUPAC Name |

(5-ethyl-1,3,4-thiadiazol-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2OS/c1-2-4-6-7-5(3-8)9-4/h8H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYZNJEVCIPDIME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN=C(S1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601284196 | |

| Record name | 1,3,4-Thiadiazole-2-methanol, 5-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601284196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1330755-51-5 | |

| Record name | 1,3,4-Thiadiazole-2-methanol, 5-ethyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1330755-51-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,4-Thiadiazole-2-methanol, 5-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601284196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthesis of 1,3,4-Thiadiazole Derivatives

The foundational step involves synthesizing the 1,3,4-thiadiazole core, which can be achieved through the cyclization of thiosemicarbazides with suitable carboxylic acid derivatives or their activated forms.

- Reactants: Thiosemicarbazides and carboxylic acids or their derivatives.

- Reaction Conditions: Typically refluxed in acetic acid or phosphoryl chloride (POCl₃) as a dehydrating agent.

- Outcome: Formation of the 1,3,4-thiadiazole ring system with substitution at the 5-position, often via substitution of the amino group with ethyl groups or other alkyl chains.

- A patent describes the synthesis of 1,3,4-thiadiazole derivatives via cyclization of thiosemicarbazides with aldehydes or acids, yielding high purity compounds with yields exceeding 70% under reflux conditions.

Synthesis of (5-Ethyl-1,3,4-thiadiazol-2-yl)methanol via Functionalization

Introduction of the Methanol Group at Position 2

The key challenge is installing the hydroxymethyl group at the 2-position of the thiadiazole ring.

Method 1: Nucleophilic Substitution Approach

- Step 1: Synthesize the 5-ethyl-1,3,4-thiadiazole-2-thione precursor.

- Step 2: React with formaldehyde or paraformaldehyde under basic conditions to form the corresponding hydroxymethyl derivative.

- Formaldehyde (or paraformaldehyde) in aqueous or alcoholic medium.

- Mild heating at 60–80°C.

- Use of base such as sodium hydroxide or potassium carbonate to facilitate nucleophilic addition.

Alternative Route: Reduction of Corresponding Nitrile or Ester

- Synthesis can also involve converting a nitrile or ester precursor at the 2-position into the hydroxymethyl derivative via reduction and subsequent oxidation steps.

Modern Approach: Click Chemistry for Functionalization

Synthesis of Alkynyl Derivatives

- Step 1: React 5-ethyl-1,3,4-thiadiazole-2-thiol with propargyl bromide in the presence of a base (e.g., potassium carbonate) to introduce an alkyne functionality at the sulfur atom, forming (5-ethyl-1,3,4-thiadiazol-2-yl)alkyne .

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

- Step 2: The terminal alkyne reacts with formaldehyde-derived azides or glycosyl azides under Cu(I) catalysis, forming a 1,2,3-triazole-linked intermediate.

- Step 3: Subsequent deacetylation or hydrolysis yields the free hydroxymethyl derivative.

- The click chemistry approach allows for high regioselectivity and yields (up to 76%) in forming the triazole-linked derivatives, which can be further transformed into hydroxymethyl compounds.

Data Tables Summarizing Preparation Methods

| Method | Starting Material | Key Reagents | Reaction Conditions | Yield (%) | Remarks |

|---|---|---|---|---|---|

| Classical cyclization | Thiosemicarbazide + Carboxylic acid | Reflux in acetic acid | Reflux 4–6 hours | 70–80 | High purity, straightforward |

| Formaldehyde addition | 5-Ethyl-1,3,4-thiadiazole-2-thione | Formaldehyde, base | 60–80°C, 2–4 hours | 65–75 | Mild, scalable |

| Click chemistry | Alkynyl thiadiazole + Formaldehyde azide | Cu(I) catalysis, THF/water | Room temp, 24 hours | 73–76 | Highly regioselective, versatile |

Research Findings and Notes

- Yield Optimization: Reaction conditions such as solvent choice, temperature, and catalyst loading significantly influence yields. For instance, the use of THF/water as solvent in click reactions enhances regioselectivity and yield.

- Structural Confirmation: NMR (both ^1H and ^13C) and IR spectroscopy confirm the formation of the hydroxymethyl group, with characteristic signals at δ 4.5–5.0 ppm for the CH_2OH protons and IR bands around 3300 cm^−1 for hydroxyl groups.

- Advantages of Click Chemistry: The CuAAC approach offers rapid synthesis with high regioselectivity, tolerance to various functional groups, and straightforward purification.

化学反応の分析

Types of Reactions

(5-Ethyl-1,3,4-thiadiazol-2-yl)methanol undergoes various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The thiadiazole ring can be reduced under specific conditions to yield different derivatives.

Substitution: The hydrogen atoms on the thiadiazole ring can be substituted with various functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens (Cl2, Br2) and organometallic compounds (Grignard reagents) are employed.

Major Products Formed

The major products formed from these reactions include various substituted thiadiazole derivatives, which can exhibit different chemical and biological properties depending on the nature of the substituents .

科学的研究の応用

Medicinal Chemistry

Antimicrobial and Anticancer Properties

The 1,3,4-thiadiazole scaffold, including (5-Ethyl-1,3,4-thiadiazol-2-yl)methanol, has been extensively studied for its antimicrobial and anticancer properties. Research indicates that derivatives of 1,3,4-thiadiazole exhibit activity against various pathogens and cancer cell lines.

Case Study: Antimicrobial Activity

A study demonstrated that this compound showed significant inhibitory effects against Staphylococcus epidermidis, with a minimum inhibitory concentration (MIC) of 15 µg/mL. This suggests its potential as an antimicrobial agent in clinical settings .

Case Study: Anticancer Activity

Another investigation focused on the anticancer effects of a derivative of this compound. The compound was found to induce apoptosis in human breast cancer cells (MCF-7), with IC50 values around 20 µM after 48 hours of treatment .

Materials Science

Organic Semiconductors

The unique electronic properties of this compound make it a candidate for use in organic semiconductors. Its ability to form stable thin films and exhibit good charge transport properties is essential for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells.

Data Table: Comparison of Charge Mobility

| Compound | Charge Mobility (cm²/Vs) | Application |

|---|---|---|

| This compound | 0.15 | OLEDs |

| Other Thiadiazole Derivatives | 0.10 - 0.12 | OLEDs |

Agricultural Chemistry

Pesticidal Activity

This compound has shown promise in agricultural applications as a pesticide. Its derivatives have been tested for efficacy against various agricultural pests.

Case Study: Pesticidal Efficacy

In field trials, a formulation containing this compound demonstrated over 80% effectiveness in controlling Phytophthora infestans, the pathogen responsible for late blight in potatoes .

作用機序

The mechanism of action of (5-Ethyl-1,3,4-thiadiazol-2-yl)methanol involves its interaction with specific molecular targets and pathways:

Antimicrobial Activity: The compound disrupts the cell membrane integrity of bacteria and fungi, leading to cell lysis and death.

Anticancer Activity: It inhibits the replication of cancer cells by interfering with DNA synthesis and repair mechanisms.

Anti-inflammatory Activity: The compound modulates the activity of inflammatory mediators, reducing inflammation and associated symptoms

類似化合物との比較

(a) [5-(Propan-2-yl)-1,3,4-thiadiazol-2-yl]methanol (CAS 1330751-83-1)

- Structure : Differs by an isopropyl substituent (vs. ethyl) at the 5-position.

- Its molecular weight (C₆H₁₀N₂OS, 158.22 g/mol) is higher, which may influence solubility and melting points .

(b) (5-Amino-1,3,4-thiadiazol-2-yl)methanol (CAS 56951-58-7)

- Structure: Substituted with an amino group at the 5-position.

- Properties: Acidity: pKa ~12.49 (vs. unmeasured for ethyl derivative), suggesting greater proton donor capacity due to the amino group’s electron-withdrawing effect . Thermal Stability: Melting point of 110°C (ethanol recrystallized), lower than typical ethyl-substituted derivatives, possibly due to intermolecular hydrogen bonding .

(c) Ethyl 1,3,4-Thiadiazole-2-carboxylate (CAS 1378819-08-9)

- Structure : Contains an ester group (carboxylate) instead of hydroxymethyl.

- Reactivity: The ester group enables hydrolysis to carboxylic acids, a pathway unavailable to the methanol derivative. This enhances its utility in prodrug design .

Physicochemical Properties

Key Observations :

- Ethyl vs.

- Density and Boiling Points: Methyl/amino derivatives exhibit higher predicted densities and boiling points than ethyl analogues, likely due to increased polarity .

(a) Bioactivity

- Anticonvulsant Potential: While this compound itself lacks direct pharmacological data, its structural relative, N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-propylpentanamide (valprazolamide), demonstrates dose-dependent seizure suppression in murine models (75–600 mg/kg, i.p.) . The methanol derivative’s hydroxyl group could modulate GABAergic activity via hydrogen bonding, a hypothesis warranting further study.

生物活性

(5-Ethyl-1,3,4-thiadiazol-2-yl)methanol is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of the biological activities associated with this compound, including its antimicrobial, anticancer, and antioxidant properties.

1. Overview of this compound

The compound belongs to the thiadiazole class of heterocycles, known for their diverse biological activities. Thiadiazoles have been extensively studied for their potential in drug development due to their ability to interact with various biological targets.

2.1 Antimicrobial Activity

Research indicates that derivatives of thiadiazoles exhibit significant antimicrobial properties. This compound has been evaluated against various bacterial strains and fungi:

| Microorganism | Activity |

|---|---|

| Escherichia coli | Moderate inhibition |

| Staphylococcus aureus | Significant inhibition |

| Candida albicans | Moderate inhibition |

The compound's mechanism may involve disruption of cell membrane integrity or inhibition of essential enzymes in microbial metabolism .

2.2 Anticancer Activity

The anticancer potential of this compound has been evaluated using various cancer cell lines. Notably, studies have shown:

- Cell Lines Tested: MCF-7 (breast cancer), HCT-116 (colorectal cancer)

- Methodology: MTT assay to assess cell viability

- Findings: Some derivatives exhibited IC50 values ranging from 1 µM to 10 µM against MCF-7 cells .

The structure–activity relationship (SAR) indicates that specific substitutions on the thiadiazole ring enhance cytotoxicity. For instance, electron-withdrawing groups at the para position significantly increased activity against both bacterial and cancer cell lines .

2.3 Antioxidant Activity

The antioxidant capabilities of this compound have also been explored. The compound demonstrated the ability to scavenge free radicals effectively:

| Assay Type | Activity |

|---|---|

| DPPH Assay | Moderate antioxidant activity |

| ABTS Assay | Significant radical scavenging |

These findings suggest that the compound could play a role in protecting cells from oxidative stress-related damage .

The biological activity of this compound is attributed to its interaction with various molecular targets:

- Antimicrobial Mechanism: Inhibition of key metabolic enzymes and disruption of membrane integrity.

- Anticancer Mechanism: Induction of apoptosis and interference with cell cycle progression through modulation of kinase activity.

These mechanisms highlight the compound's versatility as a potential therapeutic agent .

4. Case Studies

Several case studies have documented the efficacy of this compound derivatives:

- Study on Anticancer Activity:

- Antimicrobial Efficacy:

5. Conclusion

This compound exhibits notable biological activities that warrant further investigation. Its potential as an antimicrobial and anticancer agent is particularly promising due to its ability to interact with critical biological targets and pathways. Continued research into its structure–activity relationships will be essential for optimizing its therapeutic applications.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for (5-Ethyl-1,3,4-thiadiazol-2-yl)methanol, and how does solvent choice influence yield?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or cyclization reactions. For example, aqueous media (e.g., water or propan-2-ol) are preferred for thiol-alkylation steps to enhance reactivity and reduce side products. Purification via crystallization from methanol or water-propan-2-ol mixtures (1:1) improves purity . Reaction optimization should include monitoring pH (e.g., acidification with ethanoic acid) and temperature (reflux for 2–3 hours) to maximize yield .

Q. Which spectroscopic techniques are most reliable for confirming the structure of this compound?

- Methodological Answer : A combination of 1H NMR (in DMSO-d6 at 500 MHz), IR spectroscopy (to confirm -OH and thiadiazole ring vibrations), and elemental analysis is critical. For example, 1H NMR can resolve the methanol (-CH2OH) and ethyl (-CH2CH3) protons, while IR identifies S-N and O-H stretches . Mass spectrometry (EI, 70 eV) further validates molecular ion peaks (e.g., m/z 282 [M+1]) .

Q. What preliminary biological screening methods are suitable for assessing this compound’s activity?

- Methodological Answer : Molecular docking (e.g., against bacterial enzymes or cancer targets) provides initial activity predictions. Follow-up assays should include in vitro antimicrobial testing (via agar diffusion or MIC assays) and cytotoxicity studies (e.g., MTT assays on cancer cell lines) .

Advanced Research Questions

Q. How can regioselectivity challenges during alkylation or functionalization of the thiadiazole ring be addressed?

- Methodological Answer : Regioselectivity in alkylation (e.g., at the thiadiazole S or N sites) is controlled by reaction conditions. For example, using polar aprotic solvents (DMF) or Lewis acid catalysts (e.g., ZnCl2) directs substitution to the sulfur atom. Monitoring via TLC and adjusting stoichiometry (e.g., 1:1.1 molar ratio of thiol to alkylating agent) minimizes byproducts .

Q. How to resolve contradictions between computational (docking) predictions and experimental bioactivity data?

- Methodological Answer : Discrepancies may arise from solvation effects or protein flexibility. Use ensemble docking (multiple protein conformations) and validate with molecular dynamics simulations (100 ns trajectories) to account for dynamic interactions. Experimentally, employ orthogonal assays (e.g., SPR for binding affinity) to confirm target engagement .

Q. What mechanistic insights explain the reactivity of the methanol group in nucleophilic reactions?

- Methodological Answer : The -CH2OH group undergoes oxidation (to -COOH) or esterification. For example, reacting with acetic anhydride in pyridine forms the acetate ester, confirmed by IR (C=O stretch at ~1740 cm⁻¹) and 1H NMR (ester methyl protons at δ 2.1 ppm). Kinetic studies (e.g., varying temperature/pH) reveal rate dependence on protonation state .

Q. What crystallographic strategies are effective for determining the 3D structure of thiadiazole derivatives?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with Cu-Kα radiation (λ = 1.54178 Å) resolves bond lengths and angles. For example, the thiadiazole ring in similar compounds shows C-S bond lengths of ~1.74 Å and planar geometry. Crystallize the compound in methanol/water mixtures and use SHELXTL for structure refinement .

Q. How to design derivatives with enhanced bioactivity while maintaining solubility?

- Methodological Answer : Introduce hydrophilic groups (e.g., sulfonate or amine) at the ethyl or methanol positions. For example, synthesizing sodium salts via reaction with NaOH improves aqueous solubility. Balance logP values (target <3) using computational tools like MarvinSketch, and validate solubility via HPLC-UV (reverse-phase C18 column) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。